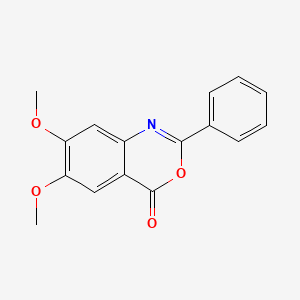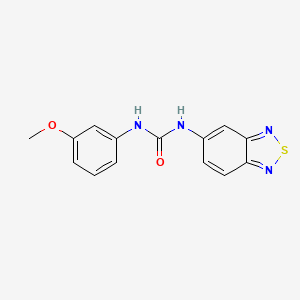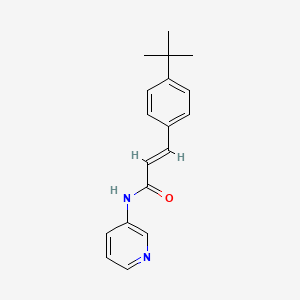![molecular formula C12H15NO4 B5691609 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MMBO is a synthetic compound that has been synthesized in the laboratory through a specific method.
Mécanisme D'action
The mechanism of action of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. This compound has also been found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid in lab experiments is that it is a synthetic compound that can be easily produced in the laboratory. This makes it a more accessible and cost-effective option compared to natural compounds that may be more difficult to obtain. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the compound's effects on the gut microbiome, as recent studies have suggested that this compound may have an impact on gut health. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is synthesized in the laboratory through a specific method that involves the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by acetic acid and results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. The compound has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as arthritis and cancer. This compound has also been studied for its potential use as an antiviral agent, with promising results in the treatment of HIV and hepatitis C.
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUVYIRJAFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)


![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)


